2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18331328
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2O |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3 |
| Standard InChI Key | MYZPZRLNJPVUBI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br |
Introduction
Structural Overview and Chemical Identity
Molecular Architecture
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The bromine atom occupies the ortho position of the phenyl group at the 2-position of the imidazo[1,2-a]pyridine core, while a methoxy group is attached at the 5-position (Figure 1) . This substitution pattern distinguishes it from analogs such as 2-(3-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine, where bromine resides at the meta position.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine |
| Molecular Formula | C₁₄H₁₁BrN₂O |
| Molecular Weight | 303.15 g/mol |
| Canonical SMILES | COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)Br |
| Topological Polar Surface Area | 35.5 Ų |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct signals for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 7.1–8.3 ppm). The bromine atom’s presence is confirmed via mass spectrometry, typically showing a characteristic isotopic pattern around m/z 303.
Synthetic Methodologies
Condensation Reactions
The most common route to imidazo[1,2-a]pyridines involves the cyclocondensation of 2-aminopyridines with α-haloketones. For 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine, this would require:
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2-Amino-5-methoxypyridine as the starting heterocycle.
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2-Bromoacetophenone as the α-haloketone partner.
A solvent-free microwave-assisted approach has been reported for similar compounds, achieving yields up to 90% within 20 minutes at 65°C . Comparative studies show that ultrasonic irradiation in ionic liquid media (e.g., [BMIM]BF₄) enhances reaction efficiency, reducing time to 2.5 hours at 35°C .
Table 2: Optimization of Synthetic Conditions
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Microwave irradiation | Solvent-free | 65 | 0.33 | 90 |
| Ultrasonic irradiation | [BMIM]BF₄ (20 mol%) | 35 | 2.5 | 78 |
| Conventional heating | Ethanol | 80 | 6 | 65 |
Post-Synthetic Modifications
The bromine atom at the 2-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the phenyl ring for SAR studies .
Pharmacological Activities
Antimicrobial Properties
Imidazo[1,2-a]pyridines exhibit broad-spectrum antimicrobial activity. Molecular docking studies suggest that the bromine atom’s electron-withdrawing nature enhances binding to bacterial enzymes like DNA gyrase (ΔG = −8.2 kcal/mol) . For example:
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Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: 70% inhibition of Candida albicans biofilm formation at 50 µM .
Anti-Inflammatory and Analgesic Effects
The methoxy group contributes to COX-2 inhibition (IC₅₀ = 0.8 µM), surpassing celecoxib (IC₅₀ = 1.2 µM) in some analogs . In vivo models show 55% reduction in carrageenan-induced paw edema at 10 mg/kg .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Bromine Position: Ortho-substituted derivatives show 3-fold higher antimicrobial potency than meta analogs due to improved hydrophobic interactions .
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Methoxy Group: Electron-donating groups at the 5-position enhance metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs) .
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Imidazo[1,2-a]pyridine Core: Planar structure facilitates intercalation with DNA/RNA targets, as evidenced by ΔTm shifts of 5.2°C in thermal denaturation assays .
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